N-(3-Methoxy-5-methylphenyl)propanamide
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(3-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO2/c1-4-11(13)12-9-5-8(2)6-10(7-9)14-3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
KSQDHHPPZSRRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-5-methylphenyl)propanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxy-5-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-Hydroxy-5-methylphenyl)propanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(3-Methoxy-5-methylphenyl)propanamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.
Major Products:
Oxidation: N-(3-Hydroxy-5-methylphenyl)propanamide.
Reduction: N-(3-Methoxy-5-methylphenyl)propanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Methoxy-5-methylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Propanamides
Propanamide derivatives with methoxy and methyl substituents on aromatic rings are common in medicinal chemistry. Below is a comparison with key analogs:
A. N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide ()
- Structure : Features a 2-methoxy-5-methylphenyl group and an additional phenyl ring at the 3-position, along with diisopropylamine substituents.
- Key Differences : The diisopropyl and phenyl groups increase steric bulk and lipophilicity compared to N-(3-Methoxy-5-methylphenyl)propanamide. This may enhance membrane permeability but reduce solubility.
- Applications : Such derivatives are often explored as intermediates in drug synthesis (e.g., tolterodine analogs for urinary disorders) .
B. 3-(2-Methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide ()
- Structure : Contains a 2-methoxyphenyl group linked to a propanamide chain, with an oxadiazole-pyrrole hybrid moiety.
- The absence of a 5-methyl group reduces steric hindrance compared to the target compound.
- Biological Relevance : Oxadiazole-containing propanamides are frequently investigated for antimicrobial and anticancer activities .
C. N-(4-Methoxyphenyl)-3-(2,3-dimethoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Structure : Incorporates a tetrazole ring and multiple methoxy groups.
- Key Differences : The tetrazole group enhances acidity and metal-binding properties, which are absent in the target compound. The 2,3-dimethoxyphenyl substituent provides stronger electron-donating effects than the 3-methoxy-5-methyl group.
- Applications : Tetrazole-containing propanamides are often used in angiotensin receptor blockers and antidiabetic agents .
Antioxidant and Antimicrobial Properties
- Compound 3 (): 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide demonstrated superior free radical scavenging activity (DPPH assay). The thioamide group likely contributes to redox activity.
- Compound 5 (): A thio analog showed notable reducing power, highlighting the role of sulfur in electron transfer.
- Implications for Target Compound : The 3-methoxy group in this compound may confer moderate antioxidant activity, though likely less potent than thioamide derivatives .
Enzyme Inhibition
Physicochemical Properties
- Solubility : The target compound’s moderate LogP suggests better aqueous solubility than bulkier analogs like A but lower than polar derivatives like B.
- Synthetic Accessibility: Likely synthesized via amide coupling of 3-methoxy-5-methylaniline with propanoic acid derivatives, similar to methods in (e.g., using DMF/LiH for activation) .
Biological Activity
N-(3-Methoxy-5-methylphenyl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a propanamide backbone with a methoxy group and a methyl-substituted aromatic ring. Its structural formula can be represented as follows:
This compound's unique functional groups contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains, indicating a role in developing new antimicrobial agents.
- Anticancer Activity : Some investigations have shown that this compound may inhibit cancer cell proliferation through specific molecular pathways.
- Enzyme Interaction : The compound is believed to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
The biological effects of this compound are largely attributed to its ability to bind to specific receptors and enzymes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.
- Receptor Modulation : It might act as a modulator for certain receptors, affecting signaling pathways that regulate cell growth and apoptosis.
- Hydrogen Bonding : The presence of the methoxy group allows for hydrogen bonding with biomolecules, enhancing its binding affinity .
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as a lead candidate for antibiotic development.
Anticancer Potential
In vitro studies assessing the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
